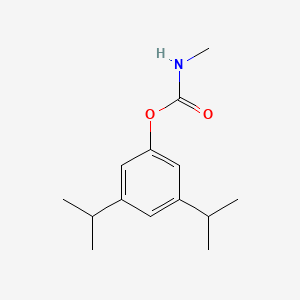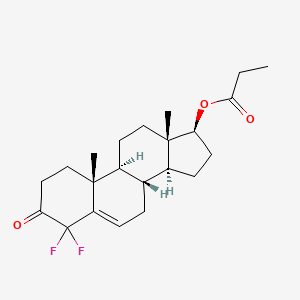
4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate is a steroid ester and a 3-oxo-Delta(5)-steroid.
Scientific Research Applications
1. Doping Control and Metabolic Studies
The compound has been studied in the context of doping control. Research conducted by Brooker et al. (2009) explored the urinary metabolism of adrenosterone, a structurally related compound, by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). This study aimed to establish criteria for detecting adrenosterone administration, a substance promoted for reducing body fat and increasing muscle mass, potentially functioning as an inhibitor of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. The study's findings contribute significantly to doping control efforts by providing screening criteria based on urinary metabolite concentrations and ratios, enabling GC-C-IRMS analysis for confirmation of adrenosterone administration. These findings have implications for understanding the metabolic pathways and potential performance-enhancing effects of related compounds such as 4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate (Brooker et al., 2009).
2. Dermatological Applications
Research on fluticasone propionate, which shares structural similarity with the compound , has indicated its efficacy in treating inflammatory dermatoses due to its corticosteroid properties. Spencer and Wiseman (1997) reviewed the pharmacological properties and therapeutic use of topical fluticasone propionate in treating dermatological disorders. Their findings highlighted the compound's high lipophilicity and low potential for systemic toxicity, making it a valuable treatment option for conditions like psoriasis and atopic dermatitis. While this study focuses on fluticasone propionate, insights into its mechanism of action and clinical applications may provide valuable context for understanding the effects and potential uses of this compound in dermatological contexts (Spencer & Wiseman, 1997).
3. Hormonal Studies and Androgen Metabolism
The compound is structurally related to androgens, and thus, research on androgen metabolism is highly relevant. Thiboutot et al. (1999) studied the activity of enzymes responsible for the production of testosterone and dihydrotestosterone in sebaceous glands from subjects with and without acne. Their research aimed to understand the role of locally produced androgens in acne development. This study provides insights into the complex interplay between androgens and skin health, potentially informing future research on the dermatological applications of this compound and its impact on conditions such as acne (Thiboutot et al., 1999).
Properties
CAS No. |
2713-92-0 |
|---|---|
Molecular Formula |
C22H30F2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4,4-difluoro-10,13-dimethyl-3-oxo-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H30F2O3/c1-4-19(26)27-18-8-6-14-13-5-7-16-20(2,12-10-17(25)22(16,23)24)15(13)9-11-21(14,18)3/h7,13-15,18H,4-6,8-12H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1 |
InChI Key |
DKDJANJTCFHPPK-KUJXMBTLSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4(F)F)C)C |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C |
| 2713-92-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



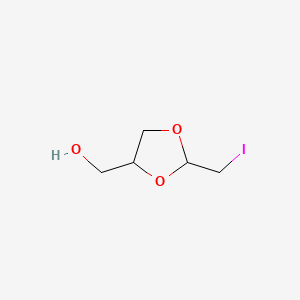


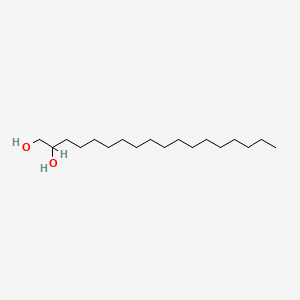

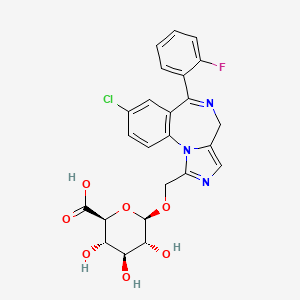



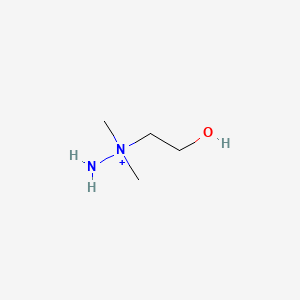
![2-[[4-[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B1211895.png)
